![molecular formula C17H22N2O2 B14312129 4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol CAS No. 110189-20-3](/img/no-structure.png)
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is a complex organic compound that features a phenol group, a pyridine ring, and a dimethylaminoethoxy side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, 2-bromopyridine, and dimethylaminoethanol.
Step 1 - Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-hydroxybenzaldehyde with 2-bromopyridine in the presence of a base like potassium carbonate and a palladium catalyst under reflux conditions.
Step 2 - Introduction of Dimethylaminoethoxy Group: The intermediate is then reacted with dimethylaminoethanol in the presence of a strong base such as sodium hydride to introduce the dimethylaminoethoxy group.
Step 3 - Final Product Formation: The final step involves purification through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They are investigated for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
作用机制
The mechanism of action of 4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. The dimethylaminoethoxy side chain can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions collectively contribute to the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-3-yl)ethyl}phenol: Similar structure but with the pyridine ring at a different position.
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-4-yl)ethyl}phenol: Another positional isomer with the pyridine ring at the 4-position.
4-{1-[2-(Dimethylamino)ethoxy]-1-(quinolin-2-yl)ethyl}phenol: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
属性
| 110189-20-3 | |
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC 名称 |
4-[1-[2-(dimethylamino)ethoxy]-1-pyridin-2-ylethyl]phenol |
InChI |
InChI=1S/C17H22N2O2/c1-17(21-13-12-19(2)3,16-6-4-5-11-18-16)14-7-9-15(20)10-8-14/h4-11,20H,12-13H2,1-3H3 |
InChI 键 |
BKHNRUQITLSQHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=CC=N2)OCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


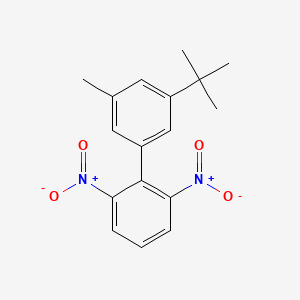
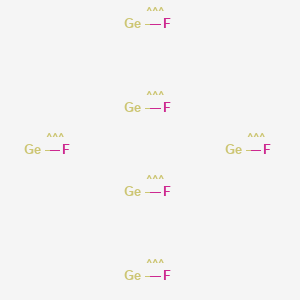
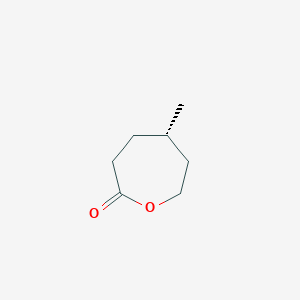
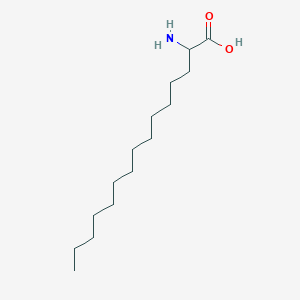
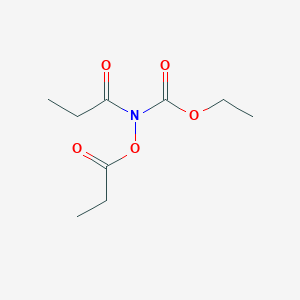
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
